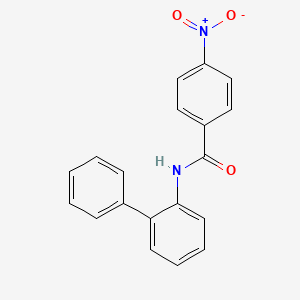

N-(biphenyl-2-yl)-4-nitrobenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-nitro-N-(2-phenylphenyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N2O3/c22-19(15-10-12-16(13-11-15)21(23)24)20-18-9-5-4-8-17(18)14-6-2-1-3-7-14/h1-13H,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOGCBTQLFDDBEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathway Elucidation for N Biphenyl 2 Yl 4 Nitrobenzamide

Optimized Synthetic Protocols for Amide Bond Formation

The crucial step in the synthesis of N-(biphenyl-2-yl)-4-nitrobenzamide is the formation of the amide bond between biphenyl-2-ylamine and an activated derivative of 4-nitrobenzoic acid. Various methodologies have been developed to achieve this transformation efficiently.

Conventional Solution-Phase Synthesis Approaches

The most common and well-established method for synthesizing this compound is the solution-phase acylation of biphenyl-2-ylamine with 4-nitrobenzoyl chloride. This reaction, a classic example of the Schotten-Baumann reaction, is typically carried out in a suitable organic solvent, such as dichloromethane (B109758), in the presence of a base to neutralize the hydrogen chloride byproduct. Triethylamine is a frequently used base for this purpose. The reaction proceeds by the nucleophilic attack of the primary amine group of biphenyl-2-ylamine on the electrophilic carbonyl carbon of 4-nitrobenzoyl chloride. Subsequent elimination of a chloride ion and a proton results in the formation of the stable amide linkage.

The reaction mixture is typically stirred for a period ranging from minutes to hours to ensure complete conversion. Following the reaction, a standard workup procedure is employed, which involves washing the organic layer with dilute acid, a saturated solution of sodium carbonate, and brine to remove unreacted starting materials, the base, and any water-soluble byproducts. The final product is then isolated by evaporation of the solvent and can be further purified by recrystallization.

Mechanochemical Synthesis Techniques for this compound

In recent years, mechanochemistry has emerged as a sustainable and efficient alternative to traditional solvent-based synthesis. This technique involves the use of mechanical force, typically in a ball mill, to initiate chemical reactions. The mechanochemical synthesis of N-(2,2-diphenylethyl)-4-nitrobenzamide, a related compound, has been successfully demonstrated by reacting 2,2-diphenylethan-1-amine with 4-nitrobenzoyl chloride in a stainless steel milling jar. This solvent-free approach offers several advantages, including reduced waste, shorter reaction times, and often, higher yields. While a specific protocol for this compound using this method is not explicitly detailed in the provided search results, the successful synthesis of a similar amide suggests its high applicability. The reaction would involve milling biphenyl-2-ylamine and 4-nitrobenzoyl chloride together, possibly with a catalytic amount of a solid base, to afford the desired product.

Catalyst-Driven Synthetic Routes and Reaction Efficiencies

While the direct acylation is generally efficient, catalyst-driven approaches can enhance reaction rates and yields, particularly with less reactive substrates. In the synthesis of related benzamides, solid acid catalysts such as acidic clay (Montmorillonite K-10), ion exchange resins, beta zeolites, and sulfonated tetrafluoroethylene-based fluoropolymer-copolymers have been employed. For instance, the synthesis of N-(2,4-dinitrophenyl)-4-nitrobenzamide utilizes a solid acid catalyst in an organic solvent like chlorobenzene. This method offers the advantage of easy catalyst removal through filtration and the potential for catalyst recycling, which is a significant improvement over soluble catalysts like ferric chloride that can contaminate the product. While not specifically reported for this compound, this catalytic approach could be adapted to its synthesis.

Precursor Synthesis and Functional Group Transformations

The availability and purity of the starting materials, 4-nitrobenzoyl chloride and biphenyl-2-ylamine, are critical for the successful synthesis of the target compound.

Preparation of 4-Nitrobenzoyl Chloride and Related Acylating Agents

4-Nitrobenzoyl chloride is the primary acylating agent used in the synthesis of this compound. It is typically prepared from 4-nitrobenzoic acid. Several methods exist for this conversion:

Reaction with Phosphorus Pentachloride: A common laboratory-scale method involves heating 4-nitrobenzoic acid with phosphorus pentachloride. The reaction produces 4-nitrobenzoyl chloride and phosphorus oxychloride as a byproduct, which can be removed by distillation. The purity of the phosphorus pentachloride is crucial for obtaining a good yield.

Reaction with Thionyl Chloride: An alternative and often more convenient method is the reaction of 4-nitrobenzoic acid with thionyl chloride. This reaction can be performed by refluxing the acid with an excess of thionyl chloride, sometimes in the presence of a catalytic amount of dimethylformamide (DMF). The byproducts, sulfur dioxide and hydrogen chloride, are gaseous and easily removed.

| Reagent | Conditions | Yield | Reference |

| Phosphorus Pentachloride | Heated on a water bath | 90% | |

| Thionyl Chloride | Refluxing with two equivalents | Near quantitative |

Table 1: Comparison of Synthetic Methods for 4-Nitrobenzoyl Chloride

4-Nitrobenzoyl chloride is a stable but moisture-sensitive solid. It is used in various chemical syntheses beyond the one discussed here, including the preparation of other amides, esters, and as an intermediate for dyes and active pharmaceutical ingredients.

Synthesis of Biphenyl-2-ylamine and Derivatives

Biphenyl-2-ylamine is a key precursor. Several synthetic routes to this compound and its derivatives have been reported:

Reduction of 2-Nitrobiphenyl (B167123): A common method involves the reduction of 2-nitrobiphenyl. This can be achieved using various reducing agents. For instance, the reduction of nitrobenzene (B124822) with zinc in benzene (B151609) in the presence of trifluoromethanesulfonic acid can yield a mixture of aminobiphenyls, including 2-aminobiphenyl (B1664054).

From Biphenyl (B1667301) via Nitration and Reduction: A two-step process starting from biphenyl involves nitration to produce a mixture of 2-nitrobiphenyl and 4-nitrobiphenyl, followed by separation and reduction of the 2-nitro isomer.

**Hof

Reaction Mechanism Investigations for this compound Formation

The formation of the amide bond in this compound can be achieved through several synthetic routes, with the most common being the acylation of 2-aminobiphenyl with a 4-nitrobenzoyl derivative. Two prominent methods for this transformation are the Schotten-Baumann reaction and the Buchwald-Hartwig amination. The investigation into the reaction mechanisms of these pathways is crucial for optimizing reaction efficiency and product yield.

The general mechanism for a palladium-catalyzed Buchwald-Hartwig amination involves a catalytic cycle that includes oxidative addition of the aryl halide to a Pd(0) species, association of the amine, deprotonation, and subsequent reductive elimination to yield the N-aryl amide product. wikipedia.orgyoutube.com The steric hindrance of the amine plays a significant role in the reaction rate. snnu.edu.cn For sterically hindered amines like 2-aminobiphenyl, the choice of a bulky, electron-rich phosphine (B1218219) ligand is critical to facilitate the reaction. rug.nl

Alternatively, the Schotten-Baumann reaction provides a classic method for amide synthesis from an amine and an acid chloride. nih.gov This reaction is typically base-catalyzed, proceeding through the nucleophilic attack of the amine on the carbonyl carbon of the acid chloride. The base serves to neutralize the hydrochloric acid byproduct, driving the reaction towards the formation of the amide. nih.gov

Kinetic Considerations:

In the context of the Buchwald-Hartwig amination , kinetic studies on related systems have shown that the reaction rate can be influenced by the concentrations of the aryl halide, amine, and catalyst, as well as the nature of the ligand and base. nih.gov For the reaction of aryl chlorides with secondary amines catalyzed by Pd[P(t-Bu)₃]₂, the reaction was found to be first-order in the aryl chloride, zero-order in the amine, and positive-order in the base when using NaOC(Me)₃. nih.gov The steric hindrance of the amine is a critical factor affecting the reaction rate, with more hindered amines generally reacting slower. snnu.edu.cn The choice of a bulky, electron-rich ligand, such as those from the Buchwald or Hartwig groups, is often necessary to achieve reasonable reaction rates with sterically demanding amines like 2-aminobiphenyl. youtube.comrug.nl

For the Schotten-Baumann reaction , the rate is dependent on the nucleophilicity of the amine and the electrophilicity of the acyl chloride. The presence of a nitro group on the benzoyl chloride enhances its electrophilicity, which would be expected to increase the reaction rate. The steric hindrance of 2-aminobiphenyl, however, can significantly decrease the rate of nucleophilic attack. The reaction is typically fast, and the use of a base is crucial to neutralize the HCl formed and maintain a sufficient concentration of the free amine nucleophile. nih.gov

To illustrate the effect of substituents on reaction rates, a Hammett plot for a related reaction, the alkaline hydrolysis of substituted benzamides, can be considered. The positive slope (ρ) indicates that electron-withdrawing groups on the benzoyl moiety accelerate the reaction by stabilizing the negative charge that develops in the transition state.

| Substituent (X) | Relative Rate (kₓ/kₒ) |

|---|---|

| p-NO₂ | 68.0 |

| m-NO₂ | 27.0 |

| m-Br | 3.8 |

| p-Cl | 2.5 |

| H | 1.0 |

| m-CH₃ | 0.7 |

| p-CH₃ | 0.5 |

Thermodynamic Considerations:

| Property | Value | Units | Reference |

|---|---|---|---|

| Standard Enthalpy of Formation (solid) | 58.6 ± 1.9 | kJ/mol | [NIST WebBook] |

| Standard Enthalpy of Combustion (solid) | -6499.5 ± 1.8 | kJ/mol | [NIST WebBook] |

| Melting Point | 49-51 | °C | [NIST WebBook] |

| Boiling Point | 299 | °C | [NIST WebBook] |

The yield and selectivity of this compound synthesis are highly dependent on the reaction conditions. Key parameters include the choice of catalyst and ligand (for Buchwald-Hartwig amination), base, solvent, and temperature.

Buchwald-Hartwig Amination:

Catalyst and Ligand: The choice of the palladium catalyst and phosphine ligand is paramount for the successful amination of the sterically hindered 2-aminobiphenyl. Bulky, electron-rich monophosphine ligands, such as XPhos, SPhos, and BrettPhos, have been shown to be effective for the coupling of sterically demanding amines. youtube.comrug.nl These ligands promote the formation of the active monoligated palladium species and facilitate the reductive elimination step.

Base: A variety of bases can be used, with common choices including sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), and cesium carbonate (Cs₂CO₃). The strength of the base can influence the reaction rate and the tolerance of other functional groups. For sterically hindered amines, stronger bases like NaOtBu are often required to achieve good yields. However, the nitro group on the 4-nitrobenzoyl moiety may be sensitive to very strong bases, necessitating careful optimization.

Solvent: Aprotic solvents such as toluene, dioxane, and tetrahydrofuran (B95107) (THF) are commonly employed. The choice of solvent can affect the solubility of the reactants and the catalyst, thereby influencing the reaction rate and yield.

Temperature: The reaction temperature typically ranges from room temperature to elevated temperatures (e.g., 80-110 °C). Higher temperatures generally increase the reaction rate but can also lead to side reactions and decomposition of the catalyst or reactants.

| Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| XPhos | NaOtBu | Toluene | 100 | High |

| SPhos | Cs₂CO₃ | Dioxane | 110 | Good to High |

| BrettPhos | KOtBu | THF | 80 | Good |

Schotten-Baumann Reaction:

Base: An aqueous base, such as sodium hydroxide (B78521) or potassium hydroxide, is typically used in a two-phase system with an organic solvent. Pyridine can also be used as a base and solvent. The base neutralizes the HCl generated, preventing the protonation of the amine and driving the reaction to completion.

Solvent: A biphasic system, often consisting of water and a non-polar organic solvent like dichloromethane or diethyl ether, is characteristic of Schotten-Baumann conditions. The reactants and product remain in the organic phase, while the base neutralizes the acid in the aqueous phase.

Temperature: The reaction is often carried out at room temperature or below to control the exothermic nature of the reaction and minimize side reactions.

Selectivity:

A key challenge in the acylation of 2-aminobiphenyl is achieving high selectivity for N-acylation without competing reactions. Due to the presence of two phenyl rings, there is a potential for C-acylation under certain conditions, although N-acylation is generally favored due to the higher nucleophilicity of the amino group. In the case of 2-aminobiphenyl, the ortho-phenyl group provides significant steric hindrance around the amino group, which can impact the selectivity. Careful control of reaction conditions, particularly temperature and the choice of acylating agent and catalyst system, is essential to ensure high selectivity for the desired this compound product. For instance, in palladium-catalyzed reactions, the ligand can play a crucial role in controlling the selectivity by modulating the steric environment around the metal center.

Physicochemical Properties

The physicochemical properties of N-(biphenyl-2-yl)-4-nitrobenzamide are crucial for its potential applications.

| Property | Value |

| Molecular Formula | C₁₉H₁₄N₂O₃ molport.com |

| Molecular Weight | 318.33 g/mol molport.com |

| Appearance | Likely a solid at room temperature. pharmaguideline.com |

| Solubility | Expected to have low solubility in water and better solubility in organic solvents. solubilityofthings.com |

The presence of the polar nitro and amide groups, combined with the nonpolar biphenyl (B1667301) moiety, gives the molecule an amphiphilic character that will influence its solubility and interactions with other molecules.

Computational and Theoretical Investigations of N Biphenyl 2 Yl 4 Nitrobenzamide

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer deep insights into the molecular-level characteristics of a compound.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. In a study of (Z)-N-(3-([1,1'-biphenyl]-2-yl)-4-heptyl-4-hydroxythiazolidin-2-ylidene)-4-bromobenzamide, DFT calculations were employed to determine the optimized molecular geometry and to understand its electronic properties. These calculations are crucial for confirming the most stable three-dimensional arrangement of the atoms in the molecule, which is essential for understanding its interaction with biological targets. The exact molecular structure, as well as intermolecular interactions, can be further elucidated through single crystal X-Ray diffraction and Hirshfeld surface analysis.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining the chemical reactivity and kinetic stability of a molecule. A smaller energy gap suggests that the molecule is more reactive and can be easily excited. For (Z)-N-(3-([1,1'-biphenyl]-2-yl)-4-heptyl-4-hydroxythiazolidin-2-ylidene)-4-bromobenzamide, DFT calculations indicated a soft and reactive nature, which can be indicative of its potential biological activity.

Table 1: Frontier Molecular Orbital Energies

| Molecular Orbital | Energy (eV) |

| HOMO | [Data not publicly available] |

| LUMO | [Data not publicly available] |

| Energy Gap (ΔE) | [Data not publicly available] |

Note: Specific energy values for the HOMO, LUMO, and the energy gap for this compound require access to the full research publication.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and for predicting how it will interact with other molecules. The MEP map uses a color scale to represent different electrostatic potential values, where red indicates regions of high electron density (electronegative, susceptible to electrophilic attack) and blue indicates regions of low electron density (electropositive, susceptible to nucleophilic attack). This analysis helps in identifying the sites on the molecule that are most likely to be involved in intermolecular interactions, such as hydrogen bonding and electrostatic interactions with a biological receptor.

Molecular Dynamics Simulations

While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations allow for the exploration of its dynamic behavior over time.

Molecular dynamics simulations of (Z)-N-(3-([1,1'-biphenyl]-2-yl)-4-heptyl-4-hydroxythiazolidin-2-ylidene)-4-bromobenzamide, particularly when docked with a biological target like carbonic anhydrase, reveal the stability of the protein-ligand complex. These simulations track the movements of atoms over time, providing insights into the flexibility of the molecule and the stability of its binding pose within the active site of an enzyme. The root-mean-square deviation (RMSD) of the protein-ligand complex is often monitored during the simulation to assess its stability; a stable RMSD suggests that the ligand remains securely bound. Studies on this compound showed that the protein-ligand complex generally remained stable throughout the simulation time.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode and affinity of a small molecule ligand to the active site of a macromolecular target, such as a protein. This information is crucial in drug discovery for understanding potential mechanisms of action and for optimizing lead compounds.

In the absence of specific experimental data for N-(biphenyl-2-yl)-4-nitrobenzamide, its potential interactions can be explored by docking it against various hypothetical macromolecular targets. The selection of these targets is often guided by the known biological activities of structurally similar compounds. For instance, benzamide (B126) and biphenyl (B1667301) derivatives have been investigated for a wide range of biological activities, including anti-inflammatory and antidiabetic effects. nih.govresearchgate.net

Molecular docking simulations calculate a scoring function, often expressed in kcal/mol, which estimates the binding affinity between the ligand and the target. A more negative score typically indicates a more favorable binding interaction. Studies on similar nitrobenzamide derivatives have shown binding energies ranging from -7.9 to -9.8 kcal/mol against enzymes like α-glucosidase and α-amylase. nih.gov For example, a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives showed binding energies in this range, indicating strong theoretical interactions with these antidiabetic targets. nih.gov Similarly, biphenyl derivatives have been docked against cyclooxygenase (COX) enzymes to evaluate their anti-inflammatory potential. semanticscholar.org

To illustrate this, a hypothetical molecular docking study of this compound against relevant protein targets could yield binding affinities as shown in the table below. These values are examples based on findings for related compounds and represent a plausible outcome of such a computational experiment.

Interactive Table: Hypothetical Binding Affinities of this compound

| Hypothetical Protein Target | Protein Class | Potential Therapeutic Area | Predicted Binding Affinity (kcal/mol) |

| Cyclooxygenase-2 (COX-2) | Oxidoreductase | Anti-inflammatory | -9.5 |

| α-Glucosidase | Hydrolase | Antidiabetic | -9.2 |

| c-Abl Kinase | Transferase/Kinase | Anticancer | -8.8 |

| Tumor Necrosis Factor-α (TNF-α) | Cytokine | Anti-inflammatory | -8.5 |

Note: The data in this table is hypothetical and for illustrative purposes only, based on docking studies of structurally related compounds.

The binding of a ligand to a protein is governed by a variety of non-covalent interactions. Analysis of the docked pose of this compound would reveal a specific "interaction fingerprint."

Key Structural Features and Potential Interactions:

Amide Group (-CONH-): The amide linkage is a critical interaction site. The nitrogen atom can act as a hydrogen bond donor, while the carbonyl oxygen is a hydrogen bond acceptor. This allows the molecule to form strong hydrogen bonds with amino acid residues in a protein's active site, such as glutamic acid or asparagine. researchgate.net

Nitro Group (-NO₂): The electron-withdrawing nitro group is highly polar and can participate in electrostatic interactions and hydrogen bonding. The oxygen atoms can accept hydrogen bonds, often interacting with charged or polar residues like histidine. researchgate.net

Biphenyl Moiety: The two phenyl rings of the biphenyl group are nonpolar and provide a large surface area for hydrophobic interactions. nih.gov These rings can fit into hydrophobic pockets within the target protein, interacting with nonpolar amino acid residues like leucine, valine, and phenylalanine. Furthermore, the aromatic rings can engage in pi-pi stacking or pi-anion interactions with residues like phenylalanine, tyrosine, or histidine, which are common stabilizing forces in ligand-protein complexes. nih.govnih.gov

Docking studies on related nitrobenzamide derivatives have confirmed these interaction patterns. For example, in a study of antidiabetic agents, the nitro group was shown to interact with amino acid residues, while various phenyl rings of the compounds engaged in pi-pi stacking and hydrophobic interactions. nih.govnih.gov The combination of hydrogen bonds from the core structure and hydrophobic contacts from the lipophilic rings is often crucial for high binding affinity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

QSAR models are built by calculating a set of molecular descriptors for a series of compounds and then using statistical methods to correlate these descriptors with their measured biological activity. nih.gov These descriptors quantify various aspects of a molecule's physicochemical properties.

For a series of derivatives of this compound, a predictive QSAR model could be developed. This would involve synthesizing or computationally designing analogues with varied substituents on the biphenyl and nitro-bearing rings. Their biological activity against a specific target would be measured, and then a model would be trained on this data.

Relevant Molecular Descriptors for a QSAR Model:

Lipophilicity Descriptors (e.g., LogP): These describe the molecule's solubility in fatty or nonpolar environments, which is crucial for membrane permeability and hydrophobic interactions. oaepublish.com

Electronic Descriptors (e.g., Hammett constants, atomic charges): These quantify the electron-donating or electron-withdrawing nature of substituents, affecting the molecule's polarity and ability to form electrostatic or hydrogen bonds.

Topological Descriptors (e.g., Molecular Connectivity Indices): These describe the size, shape, and degree of branching in the molecule.

Quantum Chemical Descriptors (e.g., HOMO/LUMO energies): These relate to the molecule's reactivity and ability to participate in charge-transfer interactions.

The goal is to create a statistically robust model, validated internally (e.g., using cross-validation) and externally (using a test set of compounds not used in model training), that can accurately predict the activity of new, untested compounds. nih.gov

Interactive Table: Example Molecular Descriptors for a Hypothetical QSAR Study

| Descriptor Type | Specific Descriptor | Property Measured | Potential Influence on Activity |

| Lipophilicity | Calculated LogP | Oil/water partition coefficient | Hydrophobic interactions with target |

| Electronic | Dipole Moment | Molecular polarity | Strength of polar/electrostatic interactions |

| Topological | Polar Surface Area (PSA) | Surface area of polar atoms | Membrane permeability and H-bonding potential |

| Constitutional | Molecular Weight | Size of the molecule | Steric fit within the binding site |

The ultimate goal of a QSAR study is to understand which structural features are most important for biological activity. By analyzing the descriptors that have the most weight in the predictive model, researchers can deduce a structure-activity relationship.

For this compound derivatives, a QSAR study would likely elucidate the following:

The Importance of the Nitro Group: The model would likely confirm the significance of the strong electron-withdrawing nature of the nitro group for activity, consistent with findings for other nitroaromatic compounds. nih.govresearchgate.net The position of this group would also be shown to be critical.

Optimal Lipophilicity of the Biphenyl Moiety: The QSAR model could reveal an optimal range for lipophilicity. While hydrophobic interactions are important, excessive lipophilicity can decrease solubility and bioavailability. Substituents on the biphenyl rings (e.g., halogens, alkyl groups) would modulate this property.

Role of Rotational Freedom: The torsional angle between the two rings of the biphenyl group, and the rotation around the amide bond, confer conformational flexibility. QSAR models can incorporate 3D descriptors that account for molecular shape, highlighting the importance of a specific conformation for optimal binding.

Hydrogen Bonding Capability: The model would underscore the contribution of the amide linker as a key hydrogen-bonding element, essential for anchoring the ligand in the active site of its target.

By combining the insights from molecular docking and QSAR, a comprehensive understanding of how this compound and its derivatives interact at a molecular level can be achieved, guiding the design of more potent and selective compounds.

Structure Activity Relationship Sar Studies and Molecular Probes Design

Impact of Biphenyl (B1667301) Moiety Modifications on Molecular Interactions

The biphenyl moiety represents a significant structural feature of N-(biphenyl-2-yl)-4-nitrobenzamide, and modifications to this group can profoundly influence its interactions with biological targets. The biphenyl scaffold is a common motif in drug discovery, and its orientation and substitution pattern are key determinants of binding affinity and selectivity. nih.gov

Studies on other biphenyl-containing compounds have demonstrated that the introduction of substituents on either phenyl ring can modulate activity. For instance, in the design of NMDA-receptor negative allosteric modulators based on a biphenyl scaffold, the substitution pattern was found to be critical for improving potency. nih.govresearchgate.netbohrium.com The addition of specific groups can enhance binding by forming additional hydrogen bonds or by occupying hydrophobic sub-pockets within the receptor. Conversely, steric hindrance introduced by bulky substituents can be detrimental to binding.

The relative orientation of the two phenyl rings in this compound is also influenced by the substitution on the amide nitrogen. The attachment at the 2-position of the biphenyl group likely imposes a twisted conformation, which could be a key factor in its specific biological recognition.

Influence of Nitro Group Position and Substituent Effects on Chemical Reactivity and Biological Recognition

The nitro group at the 4-position of the benzamide (B126) ring is a strong electron-withdrawing group that significantly influences the electronic properties of the entire molecule. This electronic effect can impact both the chemical reactivity of the compound and its ability to be recognized by biological targets.

The electron-withdrawing nature of the nitro group can enhance the acidity of the amide N-H proton, making it a better hydrogen bond donor. This can lead to stronger interactions with hydrogen bond acceptors, such as carbonyl oxygens or nitrogen atoms of amino acid residues in a protein. Furthermore, the nitro group itself can act as a hydrogen bond acceptor. In a study of 2-heteroaryl-4-arylimidazoles, the introduction of electron-withdrawing groups on an aryl ring led to a significant improvement in in vitro potency at the NPY5 receptor. nih.gov

The position of the nitro group is critical. A shift from the 4-position to the 2- or 3-position would alter the molecule's electronic distribution and dipole moment, which could drastically change its binding mode and affinity. For instance, in a series of N-substituted benzamide derivatives, the presence of a nitro group on the same benzene (B151609) ring was found to decrease anti-proliferative activity, highlighting the sensitivity of biological activity to substituent placement. nih.gov

The metabolic fate of the nitro group is also a consideration. Aromatic nitro compounds can be susceptible to in vivo reduction to hydroxylamines and nitrosoamines, which are reactive species. cambridgemedchemconsulting.com This metabolic susceptibility is a key aspect of their potential biological effects and toxicity.

Role of the Benzamide Linker in Conformational Flexibility and Binding Events

The benzamide linker in this compound serves as a crucial scaffold that connects the biphenyl moiety and the nitrophenyl group. The conformational properties of this linker are pivotal in determining the relative orientation of these two key pharmacophoric elements, thereby influencing binding events.

Conformational analysis of benzamides has shown that rotation around the aryl-carbonyl and carbonyl-nitrogen bonds can lead to different conformers. nih.gov The planarity of the amide bond is generally maintained, but the torsional angles defining the orientation of the flanking aromatic rings can vary. In N,N-dimethylbenzamide, for example, the calculated torsional angle between the carbonyl and phenyl groups is around 40-60°. nih.gov For this compound, the steric bulk of the biphenyl group at the 2-position likely influences the preferred conformation around the amide bond.

The amide group itself is a key site for hydrogen bonding, with the carbonyl oxygen acting as a hydrogen bond acceptor and the N-H group as a hydrogen bond donor. These interactions are often critical for anchoring the ligand within the binding site of a receptor. The rigidity of the benzamide linker, interspersed with its defined conformational possibilities, allows for a precise positioning of the interacting groups.

Studies on N-benzylbenzamides have highlighted the importance of the benzamide structure as a merged pharmacophore for dual soluble epoxide hydrolase and PPARγ modulation, where it replaces the acidic headgroup of other ligands while maintaining agonist properties. acs.org This underscores the ability of the benzamide linker to present key interaction points in a spatially defined manner.

Design and Synthesis of this compound Analogs for SAR Exploration

To further probe the structure-activity relationships of this compound, the design and synthesis of a variety of analogs are essential. These studies typically involve systematic modifications of the core structure to identify key features responsible for its biological activity.

Systematic variation of substituents on both the biphenyl moiety and the nitrophenyl ring can provide valuable SAR data. This can involve the introduction of a range of functional groups with varying electronic (electron-donating and electron-withdrawing) and steric properties.

| Modification Site | Type of Substitution | Rationale | Potential Impact |

| Biphenyl Ring (ortho, meta, para positions) | Alkyl, Halo, Methoxy, Cyano | To probe for additional binding pockets and steric tolerance. | Increased/decreased binding affinity and selectivity. |

| Nitrophenyl Ring (positions other than 4) | Nitro group at 2- or 3-position | To evaluate the importance of the nitro group's position on electronic distribution and binding. | Altered biological activity and metabolic stability. |

| Nitrophenyl Ring (positions 2, 3, 5, 6) | Other electron-withdrawing or donating groups | To understand the electronic requirements for activity. | Modulation of potency and target specificity. |

The synthesis of such analogs can be achieved through various established methods. For instance, substituted biphenyls can be prepared using Suzuki coupling reactions to join two appropriately functionalized phenyl rings. The resulting biphenylamines can then be acylated with a substituted benzoyl chloride to yield the desired N-(biphenyl-2-yl)-benzamide analogs.

Bioisosteric replacement is a powerful strategy in medicinal chemistry to optimize lead compounds by replacing a functional group with another that has similar physical or chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic profiles. researchgate.net

In the case of this compound, the nitro group is a prime candidate for bioisosteric replacement due to its potential for metabolic liabilities. cambridgemedchemconsulting.com

| Original Group | Bioisosteric Replacement | Rationale |

| Nitro (NO₂) | Cyano (CN), Trifluoromethyl (CF₃), Sulfonamide (SO₂NH₂), Oxadiazole | To mimic the electron-withdrawing nature and hydrogen bonding capacity of the nitro group while potentially improving metabolic stability. cambridgemedchemconsulting.comnih.gov |

| Amide (CONH) | Reverse Amide (NHCO), Thioamide (CSNH), 1,2,3-Triazole | To alter the hydrogen bonding pattern and conformational properties of the linker. nih.gov |

The synthesis of these analogs would require specific chemical strategies. For example, the replacement of the nitro group with a cyano or trifluoromethyl group would involve starting with the corresponding substituted benzoic acid for the final acylation step. The synthesis of a triazole linker would involve a multi-step process, potentially utilizing click chemistry.

Through the systematic exploration of these structural modifications, a detailed SAR profile for this compound can be constructed, paving the way for the design of novel and improved bioactive compounds.

Molecular Mechanisms of Interaction and Functional Effects Non Clinical of N Biphenyl 2 Yl 4 Nitrobenzamide

The biological activity of N-(biphenyl-2-yl)-4-nitrobenzamide and its analogs is underpinned by a range of molecular interactions and the modulation of cellular pathways. This section delves into the non-clinical investigations that have elucidated these mechanisms, focusing on protein-ligand binding, cellular process modulation, and the critical role of the nitro group.

Advanced Chemical Reactivity and Functionalization

Derivatization Strategies for N-(biphenyl-2-yl)-4-nitrobenzamide Scaffold

Derivatization of the this compound scaffold can be systematically approached by targeting its three key functional regions: the benzamide (B126) nitrogen, the nitro group, and the biphenyl (B1667301) system. Each site offers distinct opportunities for chemical modification.

The amide N-H bond, while generally stable due to resonance, can undergo specific reactions under appropriate conditions. libretexts.orgnih.gov Direct modification of this nitrogen atom is a key strategy for altering the compound's steric and electronic properties.

N-Alkylation: The deprotonation of the amide nitrogen using a strong base, such as sodium hydride (NaH) or n-butyllithium (n-BuLi), generates a nucleophilic amide anion. stackexchange.com This anion can then react with various alkyl halides in an SN2 reaction to yield N-alkylated derivatives. stackexchange.comacs.org The choice of solvent, typically an aprotic polar solvent like THF or DMF, is crucial for the success of this reaction. stackexchange.com Recent advancements have also explored catalytic methods for N-alkylation using copper, iridium, or palladium catalysts, which can offer milder reaction conditions. stackexchange.comacs.org

Table 1: Potential N-Alkylation Reactions

| Reagent System | Product Type | Potential Conditions | Reference |

|---|---|---|---|

| 1. NaH, R-X | N-Alkyl-N-(biphenyl-2-yl)-4-nitrobenzamide | THF or DMF, 0°C to rt | stackexchange.com |

| 2. n-BuLi, R-X | N-Alkyl-N-(biphenyl-2-yl)-4-nitrobenzamide | THF, -78°C to rt | stackexchange.com |

| 3. Alkyl halide, Cs₂CO₃, I₂ | N-Alkyl-N-(biphenyl-2-yl)-4-nitrobenzamide | Solvent-dependent | stackexchange.com |

This table presents potential reaction systems based on general amide alkylation chemistry.

The aromatic nitro group is a highly versatile functional group, primarily serving as a precursor to an amino group through reduction. This transformation is fundamental, as it unlocks a wealth of subsequent derivatization possibilities, particularly in the realm of heterocyclic synthesis.

Reduction to Amine: The most significant reaction of the 4-nitro group is its reduction to a 4-amino group, yielding N-(biphenyl-2-yl)-4-aminobenzamide. This can be achieved using a variety of reducing agents. Classic methods include the use of metals in acidic media, such as tin (Sn) or iron (Fe) in hydrochloric acid (HCl). chemicalbook.com Catalytic hydrogenation using catalysts like Raney Nickel or palladium on carbon (Pd/C) is also a highly effective and clean method. jeeadv.ac.in

Table 2: Common Methods for Nitro Group Reduction

| Reagent/Catalyst | Conditions | Product | Reference |

|---|---|---|---|

| SnCl₂·2H₂O / Ethanol | Reflux | N-(biphenyl-2-yl)-4-aminobenzamide | chemicalbook.com |

| Fe / HCl | Heating | N-(biphenyl-2-yl)-4-aminobenzamide | jeeadv.ac.in |

| H₂ / Raney Ni | Pressure, rt to elevated temp. | N-(biphenyl-2-yl)-4-aminobenzamide | jeeadv.ac.in |

| H₂ / Pd-C | Pressure, rt | N-(biphenyl-2-yl)-4-aminobenzamide | jeeadv.ac.in |

The resulting 4-amino group can then undergo a wide range of reactions, including diazotization followed by Sandmeyer reactions, acylation, and alkylation, further expanding the chemical space accessible from the parent compound. jeeadv.ac.in

The biphenyl moiety can be functionalized through electrophilic aromatic substitution (EAS). The directing effects of the substituents on both rings play a crucial role in determining the regioselectivity of these reactions. pearson.compearson.comyoutube.com

The benzamide group attached to one phenyl ring (Ring A) is deactivating and meta-directing. However, the free phenyl ring (Ring B) is activated by Ring A and directs incoming electrophiles to its ortho and para positions. pearson.comyoutube.com Therefore, electrophilic substitution is most likely to occur on Ring B.

Common EAS Reactions:

Nitration: Using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) can introduce a second nitro group, likely at the 4'-position of the biphenyl system. masterorganicchemistry.com

Halogenation: Reactions with Br₂ or Cl₂ in the presence of a Lewis acid catalyst (e.g., FeBr₃, AlCl₃) would lead to halogenation, primarily at the 4'-position. masterorganicchemistry.com

Friedel-Crafts Acylation/Alkylation: These reactions, using an acyl chloride/alkyl halide and a Lewis acid, would also be directed to the 4'-position of the unsubstituted phenyl ring. masterorganicchemistry.com

The regioselectivity is governed by the formation of the most stable carbocation intermediate, which is achieved when the electrophile attacks the para position of the unsubstituted ring, allowing for resonance stabilization across both rings. youtube.com

Exploration of Heterocyclic Annulation and Cyclization Reactions

The this compound scaffold is an excellent precursor for synthesizing complex heterocyclic systems, particularly fused polycyclic aromatic compounds. These reactions often rely on the strategic placement of reactive functional groups, which can be generated from the initial scaffold.

A key synthetic pathway involves the initial reduction of both the 4-nitro group on the benzoyl moiety and a pre-existing nitro group at the 2'-position of the biphenyl ring (if starting from a dinitro-precursor). More commonly, cyclization leverages the inherent 2-amino group of a 2-aminobiphenyl (B1664054) starting material. chemicalbook.comtandfonline.commdpi.com

Intramolecular Amide Cyclization (Phenanthridinone Synthesis): The N-(biphenyl-2-yl)amide substructure is a classic precursor for the synthesis of phenanthridinones via intramolecular C-H arylation. nih.gov This type of reaction is typically catalyzed by palladium complexes. nih.gov The reaction involves the formation of a C-C bond between the benzoyl ring and the biphenyl system, leading to a rigid, planar, fused heterocyclic core. The presence of substituents on either aromatic system can influence the efficiency and regioselectivity of the cyclization.

Camps Cyclization: If the biphenyl moiety contains an acyl group at the 2'-position, the resulting N-(2'-acylbiphenyl-2-yl)-4-nitrobenzamide could undergo a base-catalyzed intramolecular condensation known as the Camps cyclization to form quinoline (B57606) derivatives. researchgate.net The reaction direction and yield are highly dependent on steric factors and the reaction conditions used. researchgate.net

Pictet-Spengler-type Reactions: Following the reduction of the 4-nitro group to an amine, the resulting N-(biphenyl-2-yl)-4-aminobenzamide could potentially undergo further transformations. For instance, condensation of the 4-amino group with an aldehyde would form an imine, which could then engage in an intramolecular electrophilic substitution with the activated 2'-aminobiphenyl ring system, leading to complex fused heterocycles.

Photochemical and Thermal Stability Investigations

The stability of this compound under thermal and photochemical stress is a critical consideration for its handling, storage, and application, particularly in materials science.

Photochemical Stability: Aromatic nitro compounds are known to be photochemically active. researchgate.net Upon irradiation with UV light, 4-nitrobenzamides can induce cleavage of DNA, suggesting a mechanism that may involve radical species or energy transfer. nih.govacs.org The nitro group can undergo photoreduction or participate in photosubstitution reactions. researchgate.net For the title compound, irradiation could potentially lead to C-N bond cleavage, rearrangement, or cyclization events, especially involving the proximate biphenyl ring.

Future Research Directions and Broader Implications in Chemical Science

Development of N-(biphenyl-2-yl)-4-nitrobenzamide as a Chemical Probe for Biological Systems

A chemical probe is a small molecule used to study and manipulate a biological system, such as a protein or a cellular pathway, in a selective and well-characterized manner. nih.gov The development of this compound as a chemical probe holds considerable promise due to the known biological activities associated with its constituent parts. Benzamides are a class of compounds with diverse and significant pharmacological applications. nanobioletters.com Furthermore, the nitro group is a versatile functional group in drug design, known to enhance bioactivity. mdpi.commdpi.com

Future research could focus on identifying the specific biological targets of this compound. Its structural analog, N-(biphenyl-2-yl)-2-nitrobenzamide, has been identified as a potential inhibitor of certain protein kinases, which are crucial enzymes in cell signaling. ontosight.ai This suggests that this compound may also interact with protein kinases or other important enzyme classes.

The biphenyl (B1667301) moiety can contribute to binding affinity and selectivity. For instance, a related biphenyl compound, (Z)-N-(3-([1,1'-biphenyl]-2-yl)-4-heptyl-4-hydroxythiazolidin-2-ylidene)-4-bromobenzamide, has shown excellent inhibitory potential against carbonic anhydrase. nih.gov This indicates that the biphenyl group of this compound could play a key role in its interaction with biological macromolecules.

To establish this compound as a reliable chemical probe, future studies should include:

Target Identification and Validation: Employing techniques like affinity chromatography and proteomics to identify its binding partners in cells.

Selectivity Profiling: Screening the compound against a broad panel of enzymes and receptors to determine its specificity.

Mechanism of Action Studies: Elucidating how the compound modulates the function of its identified target(s).

Applications in Material Science and Supramolecular Chemistry (e.g., co-crystallization studies)

The field of material science could benefit from the unique properties of this compound. The planar and aromatic nature of the biphenyl and benzamide (B126) groups suggests potential for creating ordered molecular assemblies through π-π stacking interactions. The nitro group, being a strong electron-withdrawing group, can induce desirable electronic properties.

A significant area for future research is in co-crystallization . Pharmaceutical co-crystallization is a technique used to modify the physicochemical properties of an active pharmaceutical ingredient (API) by combining it with a suitable coformer in the same crystal lattice. nih.gov This can lead to materials with improved solubility, stability, and bioavailability.

Future co-crystallization studies with this compound could explore various coformers to create novel crystalline materials with tailored properties. Techniques for preparing co-crystals include:

Mechanochemical Grinding: A solvent-free method involving the grinding of the API and coformer together. nih.gov

Slurrying: Stirring a suspension of the API and coformer in a solvent where both have limited solubility. nih.gov

Hot Melt Extrusion: A continuous manufacturing process where the drug and coformer are mixed in a molten state. nih.gov

The resulting co-crystals could have applications in pharmaceuticals, electronics, and nonlinear optics. For example, the unexpected formation of a co-crystal of N'-benzylidene-pyridine-4-carbohydrazide with benzoic acid highlights the potential for spontaneous self-assembly into novel crystalline forms. nih.gov

Green Chemistry Approaches in this compound Synthesis

Traditional chemical synthesis often involves the use of hazardous solvents and reagents. Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of this compound can be made more environmentally friendly by adopting green chemistry principles.

One promising approach is mechanosynthesis , a solvent-free method that uses mechanical force to induce chemical reactions. The synthesis of a related compound, N-(2,2-diphenylethyl)-4-nitrobenzamide, has been successfully achieved using a shaker-type ball mill. mdpi.com This method is not only eco-friendly but can also lead to higher yields and shorter reaction times.

Another green approach is the use of water as a solvent. While organic compounds often have low solubility in water, certain reactions can be carried out in aqueous media, sometimes with the aid of surfactants or phase-transfer catalysts. The Schotten-Baumann reaction, a common method for synthesizing amides from amines and acyl chlorides, can be adapted to aqueous conditions. mdpi.com

Future research in this area should focus on developing a fully green synthetic route to this compound, potentially combining mechanochemistry with the use of bio-based solvents and catalysts.

Computational Design of Novel Benzamide Scaffolds Inspired by this compound

Computational chemistry and molecular modeling are powerful tools for designing new molecules with desired properties. Starting from the structure of this compound, novel benzamide scaffolds can be designed and evaluated in silico before their actual synthesis.

Molecular docking and molecular dynamics simulations can be used to predict how analogs of this compound might interact with specific biological targets. For instance, docking studies of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives have revealed key interactions with the active sites of enzymes. researchgate.net Similarly, molecular docking of a biphenyl-containing compound against carbonic anhydrase identified crucial hydrogen bonds and hydrophobic interactions. nih.gov

By systematically modifying the biphenyl group, the nitro substituent, and the substitution pattern on the benzamide core, it is possible to create a virtual library of related compounds. These can then be screened computationally for their predicted affinity and selectivity towards a target of interest. This approach can significantly accelerate the discovery of new drug candidates and other functional molecules. For example, a series of substituted N-(biphenyl-4'-yl)methyl (R)-2-acetamido-3-methoxypropionamides were prepared and found to have potent anticonvulsant activity, demonstrating the utility of exploring structural analogs. nih.gov

The following table outlines potential modifications to the this compound scaffold for computational design:

| Scaffold Part | Potential Modifications | Desired Outcome |

| Biphenyl Group | Introduction of substituents (e.g., halogens, alkyl, alkoxy groups) | Enhance binding affinity and selectivity |

| Nitro Group | Replacement with other electron-withdrawing groups (e.g., cyano, sulfonyl) or electron-donating groups | Modulate electronic properties and biological activity |

| Benzamide Core | Alteration of the substitution pattern; replacement of the phenyl rings with other aromatic or heterocyclic systems | Explore new chemical space and improve drug-like properties |

Integration with High-Throughput Screening for Identification of Novel Bio-Interactions

High-throughput screening (HTS) is a drug discovery process that allows for the rapid assessment of a large number of compounds for their biological activity. nih.gov Integrating this compound and its rationally designed analogs into HTS campaigns can facilitate the discovery of novel biological interactions.

Large chemical libraries can be screened against a variety of biological targets and cellular pathways. combichemistry.com By including this compound in these libraries, researchers can uncover unexpected activities and identify new therapeutic areas for this class of compounds.

HTS assays can be cell-based or target-based. Cell-based assays provide information on the compound's effect in a more physiologically relevant context, while target-based assays are useful for identifying direct interactions with a specific protein. The use of miniaturized assays and automation allows for the screening of thousands of compounds in a short period. nih.gov

Future HTS campaigns involving this compound could lead to the identification of its molecular targets and provide starting points for the development of new therapeutics. The data generated from HTS can also be used to build structure-activity relationship (SAR) models, which can further guide the design of more potent and selective compounds.

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing N-(biphenyl-2-yl)-4-nitrobenzamide, and how can reaction conditions be optimized?

- Answer : The Schotten-Baumann reaction is widely used for synthesizing aromatic amides like this compound. In analogous systems (e.g., N-(3-chlorophenethyl)-4-nitrobenzamide), 4-nitrobenzoyl chloride reacts with amines in dichloromethane with triethylamine as a base, yielding products in ~90% efficiency . Optimization involves stoichiometric control (1:1 molar ratio of acyl chloride to amine), inert solvent selection (e.g., dichloromethane), and base excess (1.5 mmol triethylamine) to neutralize HCl byproducts. Reaction completion is monitored via TLC (Rf ~0.51 in chloroform/ether/hexane) .

Q. What spectroscopic techniques are essential for characterizing this compound, and how are spectral data interpreted?

- Answer : Key techniques include:

- ¹H/¹³C-NMR : Peaks for aromatic protons (δ 7.2–8.4 ppm), amide NH (δ ~8.9 ppm), and biphenyl coupling patterns confirm substitution patterns. For example, in similar compounds, AA’BB’ splitting in aromatic regions indicates para-substitution on the nitrobenzoyl group .

- ESI-HRMS : Precise mass determination (e.g., [M+H]⁺ calculated m/z 305.0688, observed 305.0683, ∆m = −1.31 ppm) validates molecular composition .

- UV-Vis : Absorbance bands (λmax ~239 nm, ε = 14,100) correlate with nitro-aromatic π→π* transitions .

Q. How do functional groups (nitro, biphenyl) influence the compound’s physicochemical properties and reactivity?

- Answer : The nitro group enhances electron-withdrawing effects, stabilizing negative charges in intermediates (e.g., resonance in (4-nitrobenzylidyne)oxonium cations during MS fragmentation) . The biphenyl moiety increases hydrophobicity (logP) and steric bulk, impacting solubility and intermolecular interactions. Chlorine or nitro substituents on biphenyl rings (as in analogs) further modulate bioactivity (e.g., antitumor, neurotropic effects) .

Advanced Research Questions

Q. What fragmentation pathways dominate in mass spectrometric analysis of this compound, and how do substituents influence ion formation?

- Answer : Under ESI-MS, two primary pathways occur:

- Amide bond cleavage : Generates (4-nitrobenzylidyne)oxonium (m/z 150) and biphenyl-ammonium ions (e.g., m/z 139 in chlorinated analogs) .

- Sigma bond cleavage : Yields 4-nitrobenzamidic cations (m/z 167) and radical ions (e.g., C₇H₄O₂⁺•, m/z 120) via NO• radical loss . The biphenyl group stabilizes charge through resonance, while nitro groups promote radical-driven rearrangements.

Q. How can computational modeling resolve contradictions in crystallographic or spectroscopic data for this compound?

- Answer : Density Functional Theory (DFT) simulations predict bond lengths, angles, and electron density maps, aiding in refining ambiguous X-ray data (e.g., disorder in biphenyl torsional angles). For example, SHELXL refinement (via SHELX software) resolves twinning or high thermal motion in nitro-aromatic systems . Discrepancies between calculated and observed NMR shifts (e.g., δ ~0.2 ppm deviations) are addressed by solvent effect modeling (DMSO-d6) and conformational sampling .

Q. What strategies mitigate challenges in synthesizing enantiopure derivatives of this compound?

- Answer : Chiral resolution via HPLC with amylose/cellulose columns or asymmetric synthesis using camphor-derived catalysts (e.g., hydroxyamides in diethylzinc additions) can achieve enantiopurity . Dynamic kinetic resolution (DKR) under basic conditions (e.g., K₂CO₃) may also be applied, leveraging steric hindrance from the biphenyl group to bias transition states .

Q. How does the compound interact with biological targets, and what SAR (Structure-Activity Relationship) trends are observed in analogs?

- Answer : In neurokinin-2 antagonists (e.g., SR 48,968 analogs), the nitro group and biphenyl moiety enhance receptor binding affinity by forming π-π interactions and hydrogen bonds with active sites . Chlorine substituents (in related compounds) improve metabolic stability and blood-brain barrier penetration, critical for CNS-targeted therapies . SAR studies show that electron-withdrawing groups (nitro > chloro) increase potency but may elevate mutagenic risks .

Methodological Notes

- Spectral Data Interpretation : Cross-validate NMR/UV/MS data with computational tools (e.g., ACD/Labs) to resolve overlapping signals .

- Crystallography : Use SHELXL for high-resolution refinement, particularly for nitro-group disorder .

- Bioactivity Assays : Prioritize in vitro models (e.g., enzyme inhibition) before in vivo studies due to nitroaromatic mutagenicity concerns .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.